5-Fluoro-2-vinyl-benzaldehyde
Overview
Description
5-Fluoro-2-vinyl-benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a fluorine atom at the 5th position and a vinyl group at the 2nd position on the benzene ring, with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-vinyl-benzaldehyde can be achieved through several synthetic routes. One common method involves the vinylation of 5-fluoro-benzaldehyde using a palladium-catalyzed Heck reaction. The reaction typically employs a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine, and a vinyl halide as the vinylating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-vinyl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Fluoro-2-vinyl-benzoic acid.
Reduction: 5-Fluoro-2-vinyl-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-vinyl-benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-vinyl-benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The fluorine atom’s presence can influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways. The vinyl group can participate in polymerization reactions, contributing to the formation of polymeric materials.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-benzaldehyde: Lacks the vinyl group, making it less versatile in certain synthetic applications.
2-Vinyl-benzaldehyde: Lacks the fluorine atom, which can affect its reactivity and stability.
4-Fluoro-2-vinyl-benzaldehyde: Similar structure but with the fluorine atom at the 4th position, leading to different chemical properties.
Uniqueness
5-Fluoro-2-vinyl-benzaldehyde is unique due to the combined presence of the fluorine atom and the vinyl group on the benzene ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
2-ethenyl-5-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-2-7-3-4-9(10)5-8(7)6-11/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGKENUEKMBDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.